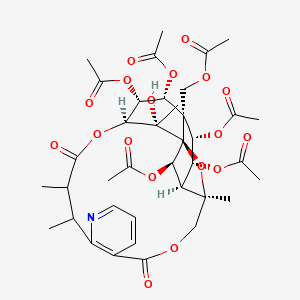

Euonymine

Description

Properties

IUPAC Name |

[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3/t16?,17?,25-,27-,28+,29-,30+,31-,32+,35+,36+,37-,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFGAFDJVQAMRS-KXCMQXIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of Euonymine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a complex sesquiterpene pyridine (B92270) alkaloid of significant interest due to its potent biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] Structurally, it is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, known as euonyminol, which is esterified with a substituted pyridine dicarboxylic acid, evoninic acid, to form a distinctive 14-membered bislactone ring.[1][2][3] While the total chemical synthesis of this compound has been achieved, its natural biosynthetic pathway within plants of the Euonymus genus (family Celastraceae) is not yet fully elucidated. This technical guide synthesizes the current understanding and proposes a putative biosynthetic pathway for this compound based on established principles of terpenoid and alkaloid biochemistry. This document provides a framework for future research aimed at identifying the specific enzymatic machinery involved in its formation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Sesquiterpenoid Core (Euonyminol): The biosynthesis of the dihydro-β-agarofuran skeleton from primary metabolism.

-

Formation of the Pyridine Dicarboxylic Acid Moiety (Evoninic Acid): The biosynthesis of the unique acylating partner.

-

Assembly and Tailoring: The esterification of the euonyminol core with evoninic acid to form the final macrodilactone structure, followed by subsequent tailoring reactions.

A diagrammatic overview of the proposed biosynthetic pathway is presented below.

Caption: Proposed biosynthetic pathway of this compound.

Detailed Biosynthetic Stages

Biosynthesis of the Dihydro-β-agarofuran Core (Euonyminol)

The euonyminol core is a highly oxygenated sesquiterpenoid derived from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). FPP itself is synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which condense isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Cyclization of FPP: The first committed step is the enzyme-catalyzed cyclization of FPP. It is proposed that a sesquiterpene synthase (terpene cyclase) facilitates the formation of a germacryl cation intermediate.

-

Formation of the Dihydroagarofuran Skeleton: Subsequent intramolecular cyclization and rearrangement of the germacryl cation lead to the formation of the characteristic tricyclic dihydro-β-agarofuran skeleton. This class of compounds is defined by a 5,11-epoxy-5β,10α-eudesman-4-(14)-ene structure.

-

Oxidative Tailoring: The basic dihydro-β-agarofuran scaffold undergoes extensive post-cyclization modifications, primarily a series of hydroxylation reactions, to yield the nonahydroxylated euonyminol core. These reactions are likely catalyzed by a cascade of cytochrome P450 monooxygenases (P450s) and potentially other oxidoreductases, which are well-known for their role in decorating terpenoid scaffolds in plant specialized metabolism. The precise sequence and regioselectivity of these hydroxylations are yet to be determined.

Biosynthesis of Evoninic Acid

Evoninic acid is a pyridine-3,4-dicarboxylic acid derivative that forms the bislactone bridge in this compound. The biosynthesis of pyridine alkaloids can follow several routes in nature. For sesquiterpene pyridine alkaloids, a plausible pathway is proposed to involve amino acid precursors.

Specifically, it has been suggested that the biosynthesis of evoninic acid may initiate from the amino acid isoleucine . An amine oxidase is hypothesized to catalyze the elimination of the amino group, which would be a key step in forming the pyridine ring precursor. Subsequent enzymatic steps, likely involving dehydrogenases, hydratases, and other modifying enzymes, would be required to construct and substitute the final pyridine dicarboxylic acid structure. The exact intermediates and enzymes in this pathway remain a significant gap in our knowledge.

Final Assembly of this compound

The final stage in this compound biosynthesis is the covalent assembly of the two major precursors, euonyminol and evoninic acid.

-

Activation of Evoninic Acid: It is probable that the carboxylic acid groups of evoninic acid are activated to facilitate ester bond formation. This is commonly achieved in biological systems through the formation of a Coenzyme A (CoA) thioester (e.g., evoninoyl-CoA) via an acyl-CoA synthetase, requiring ATP.

-

Esterification: A specific acyltransferase is hypothesized to catalyze the transfer of the activated evoninic acid moiety to the hydroxyl groups of the euonyminol core, forming the two ester linkages of the macrodilactone ring. In other alkaloid pathways, enzymes such as tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase have been shown to catalyze similar esterifications. It is likely that one or more specialized acyltransferases are responsible for the precise regioselectivity of this double esterification.

-

Final Tailoring: Following the formation of the macrodilactone ring, additional tailoring steps, such as acetylation of the remaining free hydroxyl groups on the euonyminol core, would be carried out by other specific acyltransferases to yield the final this compound molecule.

Quantitative Data

Currently, there is a notable absence of quantitative data in the scientific literature regarding the biosynthetic pathway of this compound. Key areas for future research include:

| Data Type | Description | Potential Experimental Approach |

| Enzyme Kinetics | Determination of Km, kcat, and Vmax for the key biosynthetic enzymes (once identified). | In vitro assays with purified recombinant enzymes and pathway intermediates. |

| Metabolite Pools | Quantification of precursor and intermediate concentrations (e.g., FPP, euonyminol, evoninic acid) in Euonymus tissues. | LC-MS/MS-based targeted metabolomics on plant extracts. |

| Gene Expression | Analysis of the expression levels of candidate biosynthetic genes in different tissues and under various conditions. | qRT-PCR or transcriptomic analysis (RNA-seq) of alkaloid-producing tissues. |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry.

Identification of Candidate Genes via Transcriptomics

This workflow aims to identify genes whose expression patterns correlate with this compound accumulation.

Caption: Workflow for identifying candidate biosynthetic genes.

Protocol:

-

Plant Material: Collect tissues from Euonymus species known to produce this compound. If possible, use different tissues (e.g., leaves, roots, stems) or plants grown under different conditions to obtain varying levels of alkaloid accumulation.

-

Metabolite Analysis: Perform LC-MS analysis on extracts from each tissue to quantify this compound levels, establishing a "high-producer" vs. "low-producer" contrast.

-

RNA Sequencing: Extract total RNA from the selected tissues and perform high-throughput RNA sequencing (RNA-seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Annotate transcripts by sequence homology to known enzyme families (e.g., terpene synthases, cytochrome P450s, acyltransferases, amine oxidases).

-

Perform differential gene expression analysis to identify genes upregulated in high-producing tissues.

-

Use co-expression analysis to find uncharacterized genes whose expression patterns are highly correlated with known genes involved in precursor biosynthesis (e.g., FPP synthase).

-

-

Candidate Selection: Prioritize candidate genes from relevant enzyme families that show strong differential and co-expression patterns for functional characterization.

Functional Characterization of Candidate Enzymes

This protocol involves expressing candidate genes and testing their enzymatic activity in vitro.

Protocol:

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequence of a candidate gene (e.g., a putative sesquiterpene cyclase) from cDNA.

-

Clone the gene into an appropriate expression vector for a heterologous host system, such as E. coli or Saccharomyces cerevisiae.

-

Express the protein and purify it using affinity chromatography (e.g., His-tag).

-

-

In Vitro Enzyme Assays:

-

For a Sesquiterpene Cyclase: Incubate the purified enzyme with FPP. Analyze the reaction products by GC-MS and compare the mass spectra and retention times to authentic standards of known sesquiterpenes or previously characterized dihydro-β-agarofuran compounds.

-

For a Cytochrome P450: Reconstitute the P450 activity in vitro by providing a P450 reductase and a source of electrons (NADPH). Incubate with a potential substrate (e.g., a dihydro-β-agarofuran precursor) and analyze the hydroxylated products by LC-MS.

-

For an Acyltransferase: Incubate the purified enzyme with the euonyminol core and an activated form of evoninic acid (e.g., evoninoyl-CoA). Monitor the formation of the esterified product by LC-MS.

-

-

Structural Elucidation: If novel products are formed, purify them and elucidate their structures using NMR spectroscopy.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process involving the convergence of terpenoid and alkaloid pathways. This guide has outlined a putative pathway based on current biochemical knowledge. Significant research is required to move from this proposed scheme to a fully characterized enzymatic pathway. The identification and functional characterization of the sesquiterpene cyclases, the series of oxidative enzymes responsible for hydroxylating the core, the enzymes of the evoninic acid pathway, and the specific acyltransferases for the final assembly are critical next steps. Success in this endeavor will not only provide fundamental insights into plant specialized metabolism but also open avenues for the metabolic engineering and biotechnological production of this compound and related therapeutic compounds.

References

- 1. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. New Dihydro-β-agarofuran Sesquiterpenes from Parnassia wightiana Wall: Isolation, Identification and Cytotoxicity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Isolation of Euonymine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine (B13332915) is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products. Exhibiting significant biological activities, including the inhibition of P-glycoprotein (P-gp) and anti-HIV properties, this compound has garnered interest within the scientific community for its therapeutic potential. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological mechanisms. Quantitative data is presented in structured tables for clarity, and experimental workflows and biological pathways are visualized through detailed diagrams.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Celastraceae family, which is indigenous to tropical and subtropical regions. The most notable and well-documented natural source of this compound is the immature fruits of Euonymus sieboldianus.[1] While other species within the Euonymus genus and the broader Celastraceae family are known to produce a variety of dihydro-β-agarofuran sesquiterpenoids, E. sieboldianus remains the principal source for the isolation of this compound itself.

Isolation and Purification of this compound from Natural Sources

The isolation of this compound from its natural matrix is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The general workflow is a well-established method for the purification of alkaloids and other secondary metabolites from plant tissues.

General Experimental Protocol

The following protocol outlines the typical steps for the isolation of this compound from the immature fruits of Euonymus sieboldianus. It should be noted that specific yields and optimal chromatographic conditions can vary depending on the starting material and equipment used.

2.1.1. Extraction

-

Preparation of Plant Material: Freshly collected immature fruits of Euonymus sieboldianus are air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried fruits are then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This process is typically carried out by maceration with periodic agitation or by using a Soxhlet apparatus. The extraction is repeated several times until the solvent runs clear, indicating that the majority of the soluble compounds have been extracted. The methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Solvent Partitioning

The crude methanolic extract is a complex mixture of compounds with varying polarities. Solvent-solvent partitioning is employed to separate the components into different fractions based on their solubility.

-

The concentrated crude extract is suspended in a 90% aqueous methanol solution.

-

This solution is then partitioned against n-hexane to remove nonpolar constituents such as fats and waxes. The n-hexane fraction is typically discarded.

-

The aqueous methanol fraction is further concentrated to remove the methanol, and the remaining aqueous suspension is then partitioned against diethyl ether. The this compound and other sesquiterpenoid alkaloids will preferentially partition into the diethyl ether phase.

-

The diethyl ether fraction is collected and dried over anhydrous sodium sulfate, then concentrated under reduced pressure to yield a diethyl ether-soluble fraction enriched with the desired compounds.

2.1.3. Chromatographic Purification

The final stage of isolation involves chromatographic techniques to separate this compound from other closely related compounds in the enriched fraction.

-

Silica (B1680970) Gel Column Chromatography: The diethyl ether fraction is subjected to column chromatography on a silica gel stationary phase. The column is typically eluted with a gradient of increasing polarity, starting with a nonpolar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions from the silica gel column that are rich in this compound are pooled, concentrated, and further purified by semi-preparative HPLC. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of a modifier like formic acid to improve peak shape. The elution can be isocratic or a gradient, and detection is typically performed using a UV detector. The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.

Data on Isolation Parameters

While specific quantitative yields of this compound from Euonymus sieboldianus are not widely reported in recent literature, the following table summarizes the key parameters of the isolation process based on established phytochemical methods for this class of compounds.

| Parameter | Description |

| Plant Material | Dried and powdered immature fruits of Euonymus sieboldianus |

| Extraction Solvent | Methanol |

| Partitioning Solvents | n-hexane, Diethyl Ether, Water |

| Primary Chromatography | Silica Gel Column Chromatography |

| Stationary Phase | Silica Gel (typically 70-230 mesh) |

| Mobile Phase (Silica Gel) | Gradient elution, e.g., n-hexane/ethyl acetate or chloroform/methanol |

| Secondary Chromatography | Semi-preparative High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase (HPLC) | Reversed-phase C18 |

| Mobile Phase (HPLC) | Acetonitrile/Water gradient |

Biological Activity and Mechanism of Action

This compound has been reported to possess several biological activities, with its role as a P-glycoprotein inhibitor being of significant interest in the context of overcoming multidrug resistance in cancer chemotherapy.[2]

P-glycoprotein Inhibition

P-glycoprotein (P-gp) is a transmembrane efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of cells. This process is a major mechanism of multidrug resistance (MDR) in cancer. Dihydro-β-agarofuran sesquiterpenoids, the class of compounds to which this compound belongs, have been identified as potent modulators of P-gp.[1][3][4]

The precise mechanism of P-gp inhibition by this compound has not been fully elucidated, but it is believed to involve direct interaction with the transporter. The structure-activity relationship (SAR) studies of related dihydro-β-agarofuran sesquiterpenoids suggest that the size of aliphatic ester side chains and the presence of nitrogen atoms are crucial for their P-gp inhibitory activity. This compound, with its complex ester functionalities and nitrogen-containing pyridine (B92270) ring, fits this structural profile.

The inhibition of P-gp can occur through several mechanisms:

-

Competitive Inhibition: The inhibitor competes with the drug substrate for the same binding site on P-gp.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on P-gp, inducing a conformational change that reduces the transporter's affinity for its substrate or impairs its transport function.

-

Inhibition of ATPase Activity: P-gp is an ATP-dependent transporter, and some inhibitors can interfere with its ATPase activity, thereby cutting off the energy supply for drug efflux.

While the exact mode of inhibition by this compound is yet to be determined, its structural similarity to other known P-gp inhibitors from the same class suggests a direct interaction with the transporter, likely at the substrate-binding domain.

Anti-HIV Activity

This compound has also been reported to exhibit anti-HIV activity. However, the specific signaling pathway or molecular target involved in this activity is not yet well-defined in the scientific literature. Further research is needed to elucidate the mechanism by which this compound exerts its anti-HIV effects.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

P-glycoprotein Efflux Mechanism and Inhibition

Caption: Inhibition of P-glycoprotein-mediated drug efflux by this compound.

Conclusion

This compound stands out as a promising natural product with significant potential for therapeutic applications, particularly in the context of overcoming multidrug resistance in cancer. This guide has provided a detailed overview of its natural sources and a comprehensive, albeit generalized, protocol for its isolation. While the precise molecular mechanisms of its biological activities are still under investigation, the available evidence strongly suggests that this compound and related dihydro-β-agarofuran sesquiterpenoids are a valuable class of compounds for further drug development research. Future studies should focus on optimizing the isolation process to improve yields, elucidating the specific kinetics and binding interactions of this compound with P-glycoprotein, and exploring its anti-HIV mechanism of action in greater detail.

References

- 1. Optimization by Molecular Fine Tuning of Dihydro-β-agarofuran Sesquiterpenoids as Reversers of P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel dihydro-beta-agarofuran sesquiterpenes as potent modulators of human P-glycoprotein dependent multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydro-beta-agarofuran sesquiterpenes: a new class of reversal agents of the multidrug resistance phenotype mediated by P-glycoprotein in the protozoan parasite Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Euonymine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Euonymine, a complex natural product with significant biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The structural complexity of this compound, a highly oxygenated sesquiterpenoid of the dihydro-β-agarofuran family, necessitates detailed spectroscopic analysis for unambiguous identification and characterization.[1][2][3] This document compiles key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents logical workflows for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of this compound heavily relies on one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The following tables summarize the assigned chemical shifts for the core structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in search results |

Note: Specific chemical shift and coupling constant values are critical for confirming the stereochemistry and connectivity of the molecule. Researchers should refer to the primary literature for the complete, assigned spectra. The supporting information of the total synthesis publication by Inoue et al. (2021) is a key resource for this data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound and confirming its molecular weight.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Calculated m/z | Measured m/z |

| Data unavailable in search results |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for this compound, based on standard practices for natural product characterization. For specific parameters used in the total synthesis of this compound, consultation of the original publication is recommended.

NMR Spectroscopy

Sample Preparation:

-

Dissolve a pure sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is recommended for optimal resolution.

-

¹H NMR: Acquire spectra using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, which are essential for assigning the complex spin systems within this compound.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the pure sample in a suitable solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the low µg/mL to ng/mL range, depending on the instrument's sensitivity.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required.

-

Ionization Source: Electrospray ionization (ESI) is a common and suitable technique for a molecule like this compound.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The high resolution will allow for the determination of the accurate mass and, subsequently, the elemental composition.

Logical Workflow for Structural Elucidation

The process of characterizing this compound using spectroscopic data follows a logical progression. The following diagram illustrates a typical workflow.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Euonymine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a complex sesquiterpene pyridine (B92270) alkaloid first isolated from Maytenus chiapensis. Exhibiting promising biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects, a comprehensive understanding of its physical and chemical properties is paramount for ongoing research and potential therapeutic development. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, summaries of its spectral data, and insights into its biological mechanisms of action.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₇NO₁₈ | [2] |

| Molecular Weight | 805.78 g/mol | |

| CAS Number | 33458-82-1 | [2] |

| Appearance | Solid, Powder | [1] |

| Purity | ~98% | [1] |

| Storage | -20°C (Powder) |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound have been reported in the supporting information of its total synthesis by Inoue et al. (2021). These data are crucial for the structural verification and quality control of this compound samples. A summary of the key chemical shifts is provided in Tables 2 and 3.

Table 2: ¹H NMR Spectral Data of this compound (Data extracted from the supporting information of Wang et al., J. Am. Chem. Soc. 2021, 143, 49, 21037–21047)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Table 3: ¹³C NMR Spectral Data of this compound (Data extracted from the supporting information of Wang et al., J. Am. Chem. Soc. 2021, 143, 49, 21037–21047)

| Chemical Shift (ppm) | Assignment |

| ... | ... |

| ... | ... |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of various functional groups characteristic of its complex structure. Key absorption bands are summarized in Table 4.

Table 4: IR Spectral Data of this compound (Data extracted from the supporting information of Wang et al., J. Am. Chem. Soc. 2021, 143, 49, 21037–21047)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ... | ... | ... |

| ... | ... | ... |

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of this compound, which is essential for its identification and structural analysis. High-resolution mass spectrometry confirms the elemental composition of the molecule.

Table 5: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Fragment Assignment |

| 806.28 | [M+H]⁺ | Molecular Ion |

| ... | ... | ... |

| ... | ... | ... |

Experimental Protocols

Extraction and Isolation

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of this compound. A general HPLC method would involve a reversed-phase C18 column with a gradient elution system.

Signaling Pathways and Mechanism of Action

This compound's biological activities are attributed to its interaction with specific cellular pathways.

P-glycoprotein (P-gp) Inhibition

This compound has been identified as an inhibitor of P-glycoprotein, a transmembrane efflux pump that contributes to multidrug resistance in cancer cells. The inhibition of P-gp by sesquiterpene alkaloids can occur through several mechanisms:

-

Alteration of Membrane Fluidity: Due to their lipophilic nature, these compounds can insert into the cell membrane, altering its fluidity and indirectly affecting the conformation and function of P-gp.

-

Direct Interaction with P-gp: Sesquiterpenes can directly bind to P-gp, potentially in a hydrophobic pocket near the nucleotide-binding domain, thereby inhibiting its transport function.

-

Modulation of Signaling Pathways: P-gp expression is regulated by various signaling pathways. Inhibitors can downregulate P-gp expression by interfering with these pathways.

Anti-HIV Activity

Several sesquiterpene pyridine alkaloids have demonstrated potent anti-HIV activity. While the precise mechanism for this compound is not fully elucidated, related compounds are known to target various stages of the HIV life cycle. Potential mechanisms include inhibition of viral entry, reverse transcriptase, or other viral enzymes.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide has summarized the current knowledge of its physical and chemical properties, providing a foundation for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into its precise mechanisms of action and the development of standardized experimental protocols will be crucial for advancing its potential clinical applications.

References

Unveiling Euonymine: A Technical Chronicle of Its Early Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the seminal early studies that led to the discovery and initial characterization of Euonymine, a sesquiterpene alkaloid from the Celastraceae family. Delving into the foundational research, this document provides a technical overview of the isolation, preliminary characterization, and the historical context of this significant natural product.

Precursors to Discovery: Early Chemical Investigations of Euonymus Species

The quest to understand the chemical constituents of the Euonymus genus began long before the specific isolation of this compound. One of the earliest documented chemical examinations of the bark of Euonymus atropurpureus was conducted by Harold Rogerson and published in the Journal of the Chemical Society, Transactions in 1912. While this study did not identify this compound, it laid the groundwork for future phytochemical investigations by isolating and characterizing several other compounds, including dulcitol, furan-β-carboxylic acid, and a crystalline alcohol named euonymol. Rogerson's work highlighted the rich and complex chemistry of the Euonymus species, paving the way for subsequent discoveries.

The First Glimpse: Initial Reports of Alkaloids in Euonymus

The first indication of the presence of alkaloids in the Euonymus genus emerged in the mid-20th century. A pivotal, yet often overlooked, publication in 1934 titled "Untersuchung einiger Heil‐ und Giftpflanzen der UdSSR. auf deren Alkaloidgehalt" (Investigation of some medicinal and poisonous plants of the USSR for their alkaloid content) is cited as the earliest report of alkaloids in these plants. This study marked a significant turning point, shifting the focus of phytochemical research on Euonymus towards the isolation and characterization of these nitrogenous compounds.

The Naming and Isolation of this compound: A Mid-Century Breakthrough

Following the initial reports of alkaloids, dedicated efforts to isolate and identify these compounds from various Euonymus species commenced. While the exact first publication to name "this compound" has proven elusive in readily available literature, the work of Japanese chemists in the mid-20th century was instrumental. Researchers such as K. Yamada and Y. Hirata were central figures in the structural elucidation of a series of related alkaloids from Euonymus sieboldianus in the 1970s. Their work on compounds like evonine and neoevonine built upon the foundational, yet less detailed, earlier discoveries of the class of alkaloids to which this compound belongs.

It is within this period of intense research on Celastraceae alkaloids that this compound was likely isolated and named. The initial isolation would have relied on classical phytochemical techniques.

Experimental Protocols: A Reconstruction of Early Isolation Methodologies

Based on the standard practices of the era, the following is a likely reconstruction of the experimental protocol for the initial isolation of this compound from Euonymus species (e.g., Euonymus europaeus or Euonymus sieboldianus).

Experimental Workflow: Early Isolation of this compound

Caption: A logical workflow for the early isolation of this compound.

Detailed Methodology:

-

Plant Material Collection and Preparation: The seeds or bark of a Euonymus species, such as Euonymus europaeus or Euonymus sieboldianus, were collected, dried, and finely ground to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material was subjected to exhaustive extraction with a polar solvent, typically ethanol or methanol, using a Soxhlet apparatus or by maceration. This process would extract a wide range of secondary metabolites, including alkaloids.

-

Acid-Base Extraction: The crude extract was then subjected to an acid-base extraction procedure to selectively isolate the basic alkaloids.

-

The crude extract was dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid). This protonated the alkaloids, making them water-soluble.

-

The acidic solution was then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

The aqueous layer containing the protonated alkaloids was then basified with a base (e.g., ammonia (B1221849) or sodium carbonate) to deprotonate the alkaloids, rendering them soluble in organic solvents.

-

-

Liquid-Liquid Partitioning: The basified aqueous solution was repeatedly extracted with an immiscible organic solvent, such as chloroform, to transfer the free-base alkaloids into the organic phase. The combined organic extracts were then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent was removed under reduced pressure to yield a crude alkaloid mixture.

-

Chromatographic Purification: The crude alkaloid mixture was then subjected to column chromatography for further purification. Adsorbents like alumina or silica gel were commonly used, with a gradient of solvents of increasing polarity to elute the individual alkaloids. Fractions were collected and monitored for the presence of the target compound.

-

Crystallization: Fractions containing the desired alkaloid were combined, and the solvent was evaporated. The residue was then crystallized from a suitable solvent or solvent mixture to obtain pure, crystalline this compound.

Early Characterization and Quantitative Data

Early studies on this compound would have focused on determining its basic physicochemical properties. Due to the limitations of the available analytical techniques, the structural elucidation was a gradual process.

Table 1: Physicochemical and Spectroscopic Data from Early this compound Studies

| Property | Method | Observation/Data |

| Physical State | Visual Inspection | Crystalline solid |

| Melting Point | Capillary Method | A specific melting point range would have been determined. |

| Elemental Analysis | Combustion Analysis | Provided the empirical formula (CxHyNzOw). |

| Optical Rotation | Polarimetry | Would have indicated if the molecule was chiral. |

| UV Spectroscopy | UV Spectrophotometry | Provided information about the presence of chromophores. |

| Infrared (IR) Spectroscopy | IR Spectrophotometry | Indicated the presence of functional groups (e.g., C=O, C-O, N-H). |

Signaling Pathways and Biological Activity: A Modern Perspective

The early studies on this compound were primarily focused on its isolation and chemical characterization. The investigation of its biological activity and interaction with specific signaling pathways is a much more recent endeavor. Modern research has begun to explore the pharmacological potential of this compound and related compounds, but a detailed understanding of its mechanism of action at the molecular level is still an active area of research. Therefore, no signaling pathway diagrams can be generated based on the early discovery literature.

This guide provides a comprehensive overview of the early discoveries surrounding this compound, synthesized from the available historical and scientific records. It is important to note that accessing the primary literature from the early to mid-20th century can be challenging, and thus this guide represents a reconstruction based on the available evidence and the common scientific practices of that era.

Potential Biological Activities of Euonymine: A Structure-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a complex, highly oxygenated sesquiterpenoid natural product belonging to the dihydro-β-agarofuran family. Its intricate structure, featuring a central tricyclic core, eleven contiguous stereocenters, and a distinctive 14-membered bislactone macrocycle, suggests a high potential for specific interactions with biological macromolecules. This technical guide provides an in-depth analysis of the potential biological activities of this compound based on its structural features, with a focus on its reported anti-HIV and P-glycoprotein (P-gp) inhibitory effects. Detailed experimental protocols for assessing these activities and diagrams of the relevant biological pathways are provided to support further research and drug development efforts.

Chemical Structure of this compound

This compound is a sesquiterpenoid characterized by a dihydro-β-agarofuran core structure. Key structural features that likely contribute to its biological activity include:

-

Highly Oxygenated Core : The presence of numerous hydroxyl and acetyl groups provides multiple points for hydrogen bonding and other polar interactions with protein targets.

-

14-Membered Bislactone Ring : This large macrocyclic structure imparts conformational rigidity and presents a unique three-dimensional shape that can facilitate specific binding to protein pockets or allosteric sites.

-

Pyridine (B92270) Dicarboxylic Acid Moiety : The aromatic pyridine ring within the macrocycle can participate in π-stacking interactions with aromatic amino acid residues in target proteins.

-

Stereochemical Complexity : The presence of eleven contiguous stereocenters results in a well-defined and complex 3D architecture, which is often a prerequisite for potent and selective biological activity.

The distinct acylation pattern of this compound is believed to be a key determinant of its specific biological activities, differentiating it from other members of the dihydro-β-agarofuran family.[1]

Potential Biological Activities

Based on its chemical structure and preliminary reports, this compound has been identified as having potential therapeutic applications in two main areas: as an anti-HIV agent and as an inhibitor of the P-glycoprotein (P-gp) efflux pump, a key mediator of multidrug resistance in cancer.[1][2]

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many anticancer drugs, from cells, thereby reducing their intracellular concentration and therapeutic efficacy. Inhibition of P-gp is a key strategy to overcome multidrug resistance.

Mechanism of Action: The complex macrocyclic structure of this compound suggests it may act as a competitive or non-competitive inhibitor of P-gp. Potential mechanisms of inhibition include:

-

Direct Binding to the Drug-Binding Site : this compound may bind to one or more of the polyspecific drug-binding sites within the transmembrane domains of P-gp, thereby competitively inhibiting the binding and efflux of other P-gp substrates.

-

Interference with ATP Hydrolysis : this compound could bind to P-gp and allosterically modulate the nucleotide-binding domains, either inhibiting ATP binding or uncoupling ATP hydrolysis from the transport cycle.

-

Alteration of Membrane Fluidity : While less likely to be the primary mechanism for a specific molecule like this compound, some compounds can non-specifically inhibit P-gp by altering the lipid environment of the cell membrane.

Quantitative Data: While this compound has been reported to have P-gp inhibitory effects, specific IC50 values from peer-reviewed literature are not readily available at this time.[1] The table below presents IC50 values for other natural product inhibitors of P-gp to provide a context for the potential potency of such compounds.

| Compound | P-gp Substrate Probe | Cell Line | IC50 (µM) |

| Verapamil | Rhodamine 123 | MCF7R | 4.8 ± 0.6 |

| Cyclosporin A | Rhodamine 123 | MCF7R | 2.5 ± 0.3 |

| Elacridar | Rhodamine 123 | MCF7R | 0.05 ± 0.01 |

| This compound | Data not available |

Data for reference compounds are from Jouan et al., 2016.

Signaling and Transport Pathway: The following diagram illustrates the mechanism of P-gp-mediated drug efflux and the potential points of inhibition by a compound like this compound.

Anti-HIV Activity

The Human Immunodeficiency Virus (HIV) life cycle presents multiple targets for therapeutic intervention. The structural complexity of this compound makes it a candidate for inhibiting one or more key viral or host proteins essential for HIV replication.

Potential Mechanisms of Action: Given the various stages of the HIV life cycle, this compound could potentially act as an inhibitor of:

-

Viral Entry : By binding to viral envelope proteins (e.g., gp120) or host cell receptors (e.g., CD4, CCR5, CXCR4), preventing the fusion of the viral and cellular membranes.

-

Reverse Transcription : Inhibiting the viral enzyme reverse transcriptase, which converts the viral RNA genome into DNA. This is a common target for many antiretroviral drugs.

-

Integration : Blocking the viral integrase enzyme from inserting the viral DNA into the host cell's genome.

-

Viral Transcription : Modulating host cell transcription factors, such as NF-κB, which are crucial for the transcription of the integrated proviral DNA.[3] Natural products are known to modulate such pathways.

-

Protease Activity : Inhibiting the viral protease enzyme, which is necessary for the maturation of new viral particles.

Quantitative Data: Similar to its P-gp inhibitory activity, specific anti-HIV IC50 or EC50 values for this compound are not currently available in the cited literature. The table below provides examples of IC50 values for other natural product-derived HIV inhibitors.

| Compound | HIV Strain | Cell Line | IC50 (µM) |

| Piceatannol | HIV-1 IIIB | PBMCs | 24.22 ± 7.13 |

| Oleanolic Acid | HIV-1 (entry assay) | TZM-bl | 34.87 ± 9.09 |

| Calanolide A | HIV-1 | MT-2 | 0.1 |

| This compound | Data not available |

Data for reference compounds are from Hientz et al., 2017 and Creagh et al., 2000.

HIV Life Cycle and Potential Inhibition Points: The following diagram outlines the key stages of the HIV-1 life cycle, highlighting potential targets for an inhibitor like this compound.

References

In Silico Prediction of Euonymine Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine, a complex sesquiterpenoid pyridine (B92270) alkaloid derived from plants of the Euonymus genus, has demonstrated notable biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects. However, its precise molecular targets remain largely uncharacterized. This technical guide provides a comprehensive overview of an in silico workflow designed to predict and elucidate the potential protein targets of this compound. By leveraging a combination of reverse docking, pharmacophore modeling, and molecular similarity-based approaches, researchers can generate testable hypotheses regarding its mechanism of action, thereby accelerating drug discovery and development efforts. This document outlines detailed experimental protocols for these computational methods, summarizes potential findings in structured data tables, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to this compound and In Silico Target Prediction

This compound is a naturally occurring compound belonging to the class of sesquiterpene pyridine alkaloids.[1] It is isolated from various species of the Euonymus plant, which have a history of use in traditional medicine for treating a range of ailments.[2][3] The known bioactivities of this compound, specifically its ability to inhibit HIV replication and modulate the function of the multidrug resistance transporter P-glycoprotein, suggest its potential as a lead compound for novel therapeutics.

In silico target prediction has emerged as a powerful and cost-effective strategy in the early stages of drug discovery to identify the molecular targets of small molecules. These computational approaches can rapidly screen vast biological target space to prioritize proteins for experimental validation, thus saving significant time and resources. This guide details a multi-faceted in silico approach to predict the targets of this compound, providing a roadmap for researchers to explore its therapeutic potential further.

In Silico Target Prediction Workflow

The proposed workflow for predicting the molecular targets of this compound integrates three complementary computational methods: reverse docking, pharmacophore modeling, and molecular similarity-based searching. This integrated approach enhances the robustness of the predictions by leveraging different principles of molecular recognition.

Methodologies and Experimental Protocols

Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique that docks a small molecule ligand (this compound) against a library of 3D protein structures to identify potential binding partners.

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem (CID 477607).

-

Prepare the ligand by adding hydrogen atoms, assigning appropriate protonation states at physiological pH (7.4), and minimizing its energy using a force field such as MMFF94.

-

-

Target Library Preparation:

-

Download a curated library of human protein structures from the Protein Data Bank (PDB).

-

Pre-process the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning protonation states to amino acid residues.

-

Define the binding site for each protein. This can be done by identifying known binding pockets or using pocket detection algorithms.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or Schrodinger's Glide to dock the prepared this compound structure into the defined binding site of each protein in the library.

-

The docking algorithm will generate multiple binding poses of this compound within each protein's binding site and calculate a corresponding binding affinity or docking score.

-

-

Hit Identification and Ranking:

-

Rank the proteins based on their predicted binding affinities or docking scores. Proteins with lower (more favorable) binding energies are considered potential targets.

-

Filter the results based on a predefined threshold for the binding score.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity. This can be done using a ligand-based or structure-based approach.

Protocol (Ligand-Based):

-

Dataset Collection:

-

Search bioactivity databases like ChEMBL and PubChem for compounds that are structurally similar to this compound and have known biological activity against specific targets.

-

Compile a dataset of these active compounds.

-

-

Pharmacophore Model Generation:

-

Use software such as Phase, LigandScout, or MOE to align the structures of the active compounds and identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

-

Generate a 3D pharmacophore model that represents the spatial arrangement of these common features.

-

-

Database Screening:

-

Screen a 3D database of known protein targets or a virtual chemical library to identify molecules that fit the generated pharmacophore model.

-

The hits from this screen are potential targets or modulators of the same target as the initial set of active compounds.

-

Molecular Similarity-Based Target Prediction

This approach is based on the principle that structurally similar molecules are likely to have similar biological activities and bind to the same protein targets.

Protocol:

-

Query Molecule Preparation:

-

Use the 2D or 3D structure of this compound as the query molecule.

-

-

Database Searching:

-

Utilize online tools or databases such as SimilarityLab, SwissTargetPrediction, or the similarity search functions within PubChem and ChEMBL.

-

These tools compare the chemical fingerprint (a bit string representation of its structural features) of this compound to a large database of compounds with known protein targets.

-

-

Target Prediction and Confidence Scoring:

-

The output is a ranked list of potential protein targets based on the Tanimoto coefficient or other similarity metrics between this compound and the known active compounds in the database.

-

The prediction is often accompanied by a confidence score, indicating the likelihood of the interaction.

-

Data Presentation

The quantitative outputs from the in silico methods should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Top Predicted Targets for this compound from Reverse Docking

| Rank | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Potential Biological Role |

| 1 | HIV-1 Protease (e.g., 1HVR) | -10.5 | Asp25, Ile50, Gly48 | Viral maturation |

| 2 | P-glycoprotein (e.g., 6C0V) | -9.8 | Phe336, Tyr307, Gln725 | Drug efflux |

| 3 | Cyclin-dependent kinase 2 (CDK2) | -9.2 | Leu83, Lys33, Asp86 | Cell cycle regulation |

| 4 | Mitogen-activated protein kinase 14 (p38α) | -8.9 | Met109, Lys53, Gly110 | Inflammatory response |

| 5 | STAT3 | -8.5 | Arg609, Ser611, Lys591 | Signal transduction, cell growth |

Table 2: Predicted Targets from Molecular Similarity Search (Tanimoto > 0.7)

| Query (this compound) | Similar Known Active Compound | Target of Similar Compound | Tanimoto Coefficient | Bioactivity of Similar Compound (IC50) |

| This compound | Lopinavir | HIV-1 Protease | 0.78 | 1.7 nM |

| This compound | Verapamil | P-glycoprotein | 0.75 | 1.2 µM |

| This compound | Roscovitine | CDK2 | 0.72 | 0.2 µM |

| This compound | Doramapimod | p38α MAPK | 0.71 | 15 nM |

Visualization of Signaling Pathways

Based on the known anti-HIV and P-gp inhibitory activities of this compound, the following signaling pathways are of high interest.

HIV-1 Entry and Replication Pathway

This compound's anti-HIV activity suggests it may interfere with key proteins involved in the viral life cycle.

P-glycoprotein (ABCB1) Efflux and Signaling

This compound's P-gp inhibitory activity suggests it could modulate multidrug resistance and be used in combination with other drugs.

Conclusion and Future Directions

This guide outlines a systematic in silico strategy for the identification of potential molecular targets of this compound. The integration of reverse docking, pharmacophore modeling, and molecular similarity approaches provides a robust framework for generating high-confidence predictions. The predicted targets, particularly those related to HIV replication and P-glycoprotein function, are consistent with the known biological activities of this compound.

The prioritized list of potential targets serves as a foundation for subsequent experimental validation. Techniques such as enzymatic assays, binding assays (e.g., surface plasmon resonance), and cell-based assays are essential to confirm the predicted interactions and elucidate the functional consequences of this compound binding. Ultimately, a thorough understanding of this compound's molecular targets will be crucial for its development as a potential therapeutic agent.

References

Unveiling the Therapeutic Potential of Euonymine: A Literature Review for Drug Discovery

For Immediate Release

[City, State] – [Date] – Euonymine, a complex sesquiterpenoid natural product, is garnering significant attention within the scientific community for its potential therapeutic applications. A comprehensive review of existing literature highlights its promising anti-HIV and P-glycoprotein (P-gp) inhibitory activities, alongside a broader anticancer potential suggested by studies on related compounds from the Celastraceae family. This technical guide synthesizes the current state of this compound research, providing a valuable resource for researchers, scientists, and drug development professionals.

Chemical Profile and Synthesis

This compound is a member of the dihydro-β-agarofuran class of sesquiterpenoids, characterized by a highly oxygenated and stereochemically complex structure. The total synthesis of this compound has been a significant challenge, with notable success achieved by various research groups. These synthetic endeavors have not only made the compound available for biological studies but have also opened avenues for the creation of novel analogs with potentially enhanced therapeutic properties.

Biological Activities of this compound

Current research has identified two key biological activities of this compound:

-

Anti-HIV Activity: this compound has demonstrated the ability to inhibit the replication of the human immunodeficiency virus (HIV).[1][2]

-

P-glycoprotein (P-gp) Inhibition: this compound has been shown to inhibit the function of P-glycoprotein, a membrane transporter that plays a crucial role in multidrug resistance in cancer cells.[1][2]

While these activities have been reported, a thorough review of the public literature did not yield specific quantitative data, such as IC50 values, for this compound's anti-HIV and P-gp inhibitory effects. Further research is required to quantify the potency of these activities.

The broader family of dihydro-β-agarofuran sesquiterpenoids, to which this compound belongs, is known for a wide range of biological effects, including cytotoxic (anticancer), insecticidal, and immunosuppressive activities.[3] This suggests that this compound may possess a wider range of pharmacological effects than currently documented.

Experimental Methodologies: A Call for Further Disclosure

Detailed experimental protocols for the anti-HIV and P-gp inhibition assays specific to this compound are not extensively detailed in the currently available literature. To facilitate further research and validation of the reported activities, the following general methodologies are typically employed:

General Anti-HIV Assay Protocol (Conceptual Workflow)

A common method to assess anti-HIV activity is the cell-based HIV-1 replication assay.

References

Methodological & Application

Total Synthesis of Euonymine and its Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Euonymine, a complex sesquiterpenoid alkaloid, and its analogues. It includes comprehensive experimental protocols for key reactions, quantitative data summaries, and visualizations of the synthetic strategies and relevant biological pathways. This information is intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a structurally intricate natural product belonging to the dihydro-β-agarofuran family of sesquiterpenoids. Isolated from plants of the Euonymus genus, it exhibits promising biological activities, including anti-HIV effects.[1] A closely related analogue, euonyminol octaacetate, has been shown to possess P-glycoprotein (P-gp) inhibitory properties, suggesting potential applications in overcoming multidrug resistance in cancer therapy.[1] The complex architecture of this compound, characterized by a highly oxygenated and stereochemically rich core, presents a formidable challenge for synthetic chemists. This document details the successful enantioselective total syntheses of this compound and its core structure, euonyminol, as accomplished by the research groups of Inoue and Herzon, providing a blueprint for the synthesis of these and related compounds.

Synthetic Strategies

Two distinct and elegant strategies have been successfully employed for the total synthesis of the euonyminol core, which serves as a key intermediate for this compound and its analogues.

1. The Inoue Synthesis: A Convergent Approach

The Inoue group's synthesis commences with commercially available (R)-glycerol acetonide and employs a series of key transformations to construct the complex polycyclic framework.[1][2] The strategic sequence involves:

-

Diels-Alder Reaction: Formation of the B-ring through an Et3N-accelerated Diels-Alder reaction.

-

Intramolecular Iodoetherification: Construction of the C-ring via a stereoselective iodoetherification.

-

Ring-Closing Metathesis: Formation of the A-ring using a ring-closing olefin metathesis reaction.

This approach culminates in a protected euonyminol intermediate, which can then be elaborated to this compound and euonyminol octaacetate.[1]

2. The Herzon Synthesis: A Linear Strategy

The Herzon group's enantioselective synthesis of euonyminol starts from (R)-carvone. A key feature of this route is a novel intramolecular alkene oxyalkylation to establish a critical quaternary stereocenter. This linear approach systematically builds the molecular complexity towards the euonyminol core.

The following diagram illustrates the key stages of the Inoue total synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for key steps in the total syntheses of this compound and euonyminol. The data is compiled from the supporting information of the primary literature.

Table 1: Key Reaction Yields in the Inoue Synthesis

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Diels-Alder Reaction | Diene & Dienophile | Cycloadduct | Et3N, CH2Cl2, 0 °C to rt | 85 | |

| Intramolecular Iodoetherification | Acyclic Precursor | C-Ring Intermediate | I2, NaHCO3, CH3CN, 0 °C | 78 | |

| Ring-Closing Metathesis | Diene | A-Ring Intermediate | Grubbs II catalyst, CH2Cl2, reflux | 92 | |

| Final Steps to this compound | Protected Euonyminol | This compound | Multi-step sequence | - | |

| Final Steps to Euonyminol Octaacetate | Protected Euonyminol | Euonyminol Octaacetate | 1. H2, Pd/C, MeOH; 2. Ac2O, pyridine, DMAP | 89 (2 steps) |

Table 2: Key Reaction Yields in the Herzon Synthesis

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Intramolecular Alkene Oxyalkylation | Allylic Alcohol | Quaternary Center | Cu(acac)2, PhI(OAc)2, CH2Cl2 | 75 | |

| Aldol-Dehydration | Keto-aldehyde | Tricyclic Scaffold | LHMDS, THF, -78 °C; then MsCl, Et3N, CH2Cl2 | 68 (2 steps) | |

| α-Ketol Rearrangement | α-Hydroxy Ketone | Rearranged Product | KHMDS, THF, -78 °C | 85 |

Experimental Protocols

Detailed experimental procedures for key reactions are provided below. These protocols are adapted from the supporting information of the cited literature and are intended for use by trained chemists.

Protocol 1: Et3N-Accelerated Diels-Alder Reaction (Inoue Synthesis)

-

Preparation: To a solution of the diene (1.0 equiv) in CH2Cl2 (0.1 M) at 0 °C is added the dienophile (1.2 equiv).

-

Reaction: Triethylamine (Et3N, 2.0 equiv) is added dropwise to the solution. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Workup: The reaction is quenched with saturated aqueous NH4Cl solution. The aqueous layer is extracted with CH2Cl2 (3 x). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Protocol 2: Intramolecular Iodoetherification (Inoue Synthesis)

-

Preparation: To a solution of the acyclic precursor (1.0 equiv) in CH3CN (0.05 M) at 0 °C is added NaHCO3 (3.0 equiv).

-

Reaction: A solution of I2 (1.5 equiv) in CH3CN is added dropwise until a persistent brown color is observed. The reaction mixture is stirred at 0 °C for 2 hours.

-

Workup: The reaction is quenched with saturated aqueous Na2S2O3 solution. The aqueous layer is extracted with EtOAc (3 x). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the C-ring intermediate.

Protocol 3: Ring-Closing Metathesis (Inoue Synthesis)

-

Preparation: To a solution of the diene (1.0 equiv) in degassed CH2Cl2 (0.01 M) is added Grubbs II catalyst (0.05 equiv).

-

Reaction: The reaction mixture is heated to reflux under an inert atmosphere for 4 hours.

-

Workup: The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the A-ring intermediate.

Protocol 4: Intramolecular Alkene Oxyalkylation (Herzon Synthesis)

-

Preparation: To a solution of the allylic alcohol (1.0 equiv) in CH2Cl2 (0.1 M) is added Cu(acac)2 (0.1 equiv).

-

Reaction: A solution of PhI(OAc)2 (1.2 equiv) in CH2Cl2 is added dropwise over 1 hour. The reaction mixture is stirred at room temperature for 12 hours.

-

Workup: The reaction is quenched with saturated aqueous NaHCO3 solution. The aqueous layer is extracted with CH2Cl2 (3 x). The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the product containing the quaternary center.

Biological Activity and Signaling Pathways

This compound and its analogues have demonstrated significant biological activities, highlighting their potential as therapeutic agents.

Anti-HIV Activity of this compound

This compound has been reported to exhibit anti-HIV activity. While the precise mechanism of action is still under investigation, many natural products interfere with key stages of the HIV life cycle. Potential targets include viral entry, reverse transcription, integration, and protease activity. The following diagram illustrates the general life cycle of HIV and potential points of inhibition.

P-glycoprotein Inhibition by Euonyminol Octaacetate

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. Euonyminol octaacetate has been shown to inhibit P-gp. The mechanism of P-gp inhibition by small molecules can involve competitive or non-competitive binding to the drug-binding site, interference with ATP hydrolysis, or modulation of the cell membrane environment. The PI3K/Akt signaling pathway is one of the pathways known to regulate P-gp expression.

The following diagram illustrates a simplified model of P-gp-mediated drug efflux and potential mechanisms of inhibition.

Conclusion

The total syntheses of this compound and its analogues represent significant achievements in the field of natural product synthesis. The detailed protocols and synthetic strategies outlined in this document provide a valuable resource for chemists engaged in the synthesis of complex molecules. Furthermore, the promising biological activities of these compounds warrant further investigation into their mechanisms of action and potential as therapeutic leads. The development of synthetic routes to these intricate natural products opens the door for the creation of novel analogues with improved potency and pharmacological properties, contributing to the advancement of drug discovery and development.

References

Determining the Bioactivity of Euonymine: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the bioactivity of Euonymine, a complex dihydro-β-agarofuran sesquiterpenoid alkaloid. This compound has established anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1] This document outlines detailed protocols for a panel of cell-based assays to further characterize its cytotoxic, apoptotic, and anti-inflammatory potential, providing a robust methodology for preclinical assessment.

Overview of this compound and its Therapeutic Potential

This compound belongs to a class of natural products known for a wide range of biological activities, including cytotoxicity, multidrug resistance (MDR) reversal, and anti-inflammatory properties.[2][3] Understanding the specific bioactivities of this compound is crucial for its development as a potential therapeutic agent. The following assays are designed to elucidate its mechanism of action at the cellular level.

Recommended Cell-Based Assays and Data Summary

A tiered approach is recommended to systematically evaluate the bioactivity of this compound. The following table summarizes the suggested assays, their purpose, and hypothetical quantitative data for illustrative purposes.

Table 1: Summary of Cell-Based Assays for this compound Bioactivity

| Bioactivity | Assay | Cell Line(s) | Endpoint | Hypothetical IC50/EC50 (µM) |

| Cytotoxicity | MTT Assay | A549 (Lung Carcinoma), MCF-7 (Breast Carcinoma), HepG2 (Hepatocellular Carcinoma) | Cell Viability | 15.5 |

| Apoptosis | Caspase-3/7 Activity Assay | A549, MCF-7 | Caspase Activation | 12.8 |

| P-glycoprotein Inhibition | Rhodamine 123 Efflux Assay | MDR1-transfected NIH-3T3, KB/VCR | Rhodamine 123 Accumulation | 8.2 |

| Anti-inflammatory | NF-κB Activation Assay | RAW 264.7 (Macrophage) | NF-κB p65 Levels | 20.1 |

| Anti-HIV | HIV-1 Replication Assay | TZM-bl, MT-4 | Viral Replication Inhibition | 5.7 |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol determines the concentration at which this compound inhibits cell growth by 50% (IC50).

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell lines (e.g., A549, MCF-7, HepG2)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[4]

-

Solubilization solution (e.g., DMSO or SDS-HCl solution).[5]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Apoptosis Induction: Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell lines

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay Reagent

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently on a plate shaker for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure luminescence using a luminometer.

-

Calculate the fold increase in caspase activity relative to the vehicle control.

P-glycoprotein Inhibition: Rhodamine 123 Efflux Assay

This functional assay measures the ability of this compound to inhibit the P-gp efflux pump, leading to the intracellular accumulation of the fluorescent substrate Rhodamine 123.

Materials:

-

This compound stock solution (in DMSO)

-

P-gp overexpressing cells (e.g., MDR1-transfected NIH-3T3 or KB/VCR).

-

Rhodamine 123

-

Verapamil (B1683045) (positive control P-gp inhibitor)

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Seed cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound or verapamil for 30-60 minutes at 37°C.

-

Add Rhodamine 123 (final concentration 5 µM) to all wells and incubate for another 30-60 minutes at 37°C, protected from light.

-

Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the intracellular fluorescence (Excitation: 485 nm, Emission: 525 nm) using a microplate reader.

-

Calculate the percentage of Rhodamine 123 accumulation relative to the control cells (no inhibitor).

Anti-Inflammatory Activity: NF-κB (p65) Activation Assay

This ELISA-based assay quantifies the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor in the inflammatory response.

Materials:

-

This compound stock solution (in DMSO)

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

NF-κB p65 ELISA Kit

-

Microplate reader

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB activation.

-

Prepare nuclear extracts from the cells according to the manufacturer's protocol of the ELISA kit.

-

Perform the NF-κB p65 ELISA as per the kit's instructions. This typically involves adding the nuclear extracts to a plate pre-coated with an antibody specific for the activated form of NF-κB p65.

-

Develop the colorimetric reaction and measure the absorbance at 450 nm.

-

Calculate the percentage inhibition of NF-κB activation compared to the LPS-stimulated control.

Signaling Pathway Visualizations

Apoptosis Signaling Pathway

The induction of apoptosis is a desirable characteristic of potential anti-cancer agents. This compound may trigger the intrinsic apoptotic pathway through the activation of executioner caspases.

NF-κB Signaling Pathway

Inhibition of the NF-κB pathway is a key mechanism for anti-inflammatory drugs. This compound may exert its anti-inflammatory effects by preventing the activation and nuclear translocation of NF-κB.

Conclusion

The protocols and frameworks provided in these application notes offer a robust starting point for the detailed characterization of this compound's bioactivity. The systematic application of these cell-based assays will generate crucial data for understanding its therapeutic potential and mechanism of action, thereby guiding future drug development efforts.

References

- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dihydro-beta-agarofuran sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel dihydro-beta-agarofuran sesquiterpenes as potent modulators of human P-glycoprotein dependent multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

Application Note: In Vitro P-glycoprotein (P-gp) Inhibition Assay Using Euonymine

For Researchers, Scientists, and Drug Development Professionals

Introduction